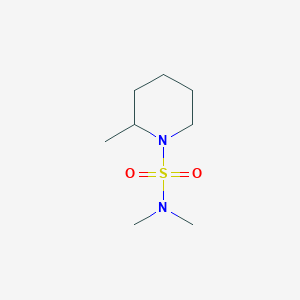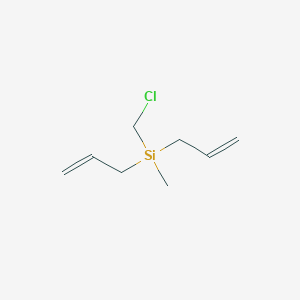
Diallyl(chloromethyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C8H15ClSi It is characterized by the presence of two allyl groups, a chloromethyl group, and a methyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diallyl(chloromethyl)methylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Diallyl(chloromethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The allyl groups can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as peroxides, are used for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, are used for reduction reactions.
Major Products: The major products formed from these reactions include chloroamination products, substituted heterocycles, and various organosilicon compounds .
Aplicaciones Científicas De Investigación
Diallyl(chloromethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diallyl(chloromethyl)methylsilane involves its reactivity with various electrophiles and nucleophiles. The chloromethyl group acts as a reactive site for nucleophilic attack, while the allyl groups can participate in cyclization and addition reactions.
Comparación Con Compuestos Similares
- Allyl(chloromethyl)dimethylsilane
- Diallyl(dimethyl)silane
- Diallyl(diphenyl)silane
Comparison: Diallyl(chloromethyl)methylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H15ClSi |
|---|---|
Peso molecular |
174.74 g/mol |
Nombre IUPAC |
chloromethyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3 |
Clave InChI |
RWUVECCDZUWDRS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CC=C)(CC=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)

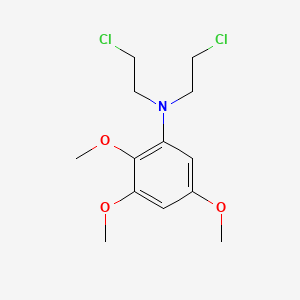
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)

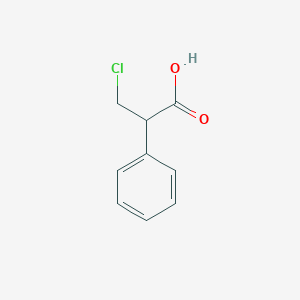
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

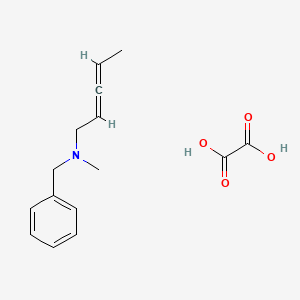
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)

